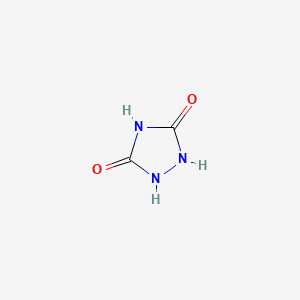

Urazole

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Urazole can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with ethyl chloroformate to form carbamate derivatives, which then react with ethyl carbazide to yield semicarbazides. These semicarbazides cyclize to form urazoles . Another method involves the use of diphenyl carbonate and a wide range of amines to produce urazoles in a solvent-free, high-yielding, and equimolar manner .

Industrial Production Methods: Industrial production of this compound often employs bulk synthesis methods. For example, the synthesis of butyl, cyclohexyl, or benzyl this compound can be performed in a one-pot fashion, resulting in yields between 87% and 96% . This method is particularly suitable for large-scale production due to its simplicity and efficiency.

化学反応の分析

Types of Reactions: Urazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its stability and reactivity, making it a versatile compound in organic synthesis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form triazolinediones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urazoles.

Major Products: The major products formed from these reactions include triazolinediones, substituted urazoles, and other nitrogen-containing heterocycles .

科学的研究の応用

Urazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of urazole involves its ability to form stable nitrogen-centered radicals. These radicals can interact with various molecular targets, leading to the formation of stable complexes. This compound’s acidity (pKa 5-6) allows it to participate in proton exchange reactions, making it useful in the fabrication of hydrogels and ion-exchange materials .

類似化合物との比較

Triazolinediones: These compounds are closely related to urazole and share similar reactivity and stability.

Uniqueness: this compound is unique due to its ability to form stable radicals and its versatility in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .

生物活性

Urazole, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Overview of this compound

This compound (1,2,4-triazole-3,5-dione) is characterized by its unique structure that allows for various functional modifications. Its derivatives have been synthesized and studied extensively for their biological activities, including anticancer, antifungal, and anti-inflammatory properties. The compound's ability to participate in various chemical reactions makes it a valuable scaffold in drug design.

Anticancer Activity

Several studies have reported the anticancer properties of this compound derivatives. For instance, certain this compound compounds exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death mechanisms .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Phenylthis compound | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| 1,2-Dimethylthis compound | MCF-7 | 8.3 | Inhibition of cell proliferation |

| 3-Methylthis compound | A549 | 15.0 | Cell cycle arrest at G2/M phase |

Antifungal Activity

This compound derivatives have also shown promising antifungal activity. For example, specific this compound compounds were effective against Candida species, exhibiting mechanisms that disrupt fungal cell membrane integrity .

Table 2: Antifungal Activity of this compound Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound-1 | Candida albicans | 32 µg/mL | Disruption of cell membrane |

| This compound-2 | Aspergillus niger | 16 µg/mL | Inhibition of ergosterol synthesis |

Anti-inflammatory Activity

Research indicates that this compound derivatives can modulate inflammatory responses. One study highlighted that certain this compound compounds inhibited the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Some this compound derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : this compound compounds may interact with specific receptors to exert their effects on cellular signaling pathways.

- Oxidative Stress Induction : Certain derivatives promote oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies illustrate the application of this compound in drug development:

- Case Study 1 : A novel this compound derivative was developed as a potential therapeutic agent for breast cancer treatment. Preclinical trials showed a significant reduction in tumor growth in animal models when treated with this compound.

- Case Study 2 : Research on a series of this compound-based compounds revealed their efficacy against resistant fungal strains, paving the way for new antifungal therapies.

特性

IUPAC Name |

1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDATXMIGEVPXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062920 | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-84-6 | |

| Record name | Urazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of urazole?

A1: this compound, also known as 1,2,4-triazolidine-3,5-dione, has the molecular formula C2H3N3O2 and a molecular weight of 101.08 g/mol. []

Q2: How can I characterize this compound spectroscopically?

A2: this compound and its derivatives can be characterized using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, helping identify specific functional groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , ]

Q3: What makes this compound a versatile building block in organic synthesis?

A3: this compound's versatility stems from its unique reactivity profile. The three nitrogen atoms present in this compound exhibit substantial bond-making capabilities, enabling diverse reactions like N-alkylation, N-acylation, and cycloadditions. The acidity of the N-H protons (pKa ~ 5-6) allows for facile deprotonation and subsequent functionalization. [, , ]

Q4: How can this compound be used to synthesize sulfonamide derivatives?

A4: Electrochemical synthesis offers a green route to diverse sulfonamides using this compound. Electrochemical reduction of 4-(4-nitrophenyl)this compound in the presence of arylsulfinic acids leads to a Michael-type addition reaction, forming the desired sulfonamides. This paired electrosynthesis can be controlled by adjusting the electrode potential and using mediators like potassium ferrocyanide. []

Q5: Can this compound be used to prepare heterocyclic compounds?

A5: Absolutely! Urazoles serve as valuable precursors in heterocyclic chemistry. For example, their reaction with benzylidene ketones followed by alcoholysis or aminolysis yields tricyclic oxazolidinone derivatives, which are intriguing heterocyclic systems. This strategy can be further extended to synthesize propellane heteroanalogs and 3-cyanoindole derivatives. []

Q6: How can this compound derivatives be oxidized to triazolinediones?

A6: Various oxidizing agents facilitate the conversion of urazoles to their corresponding triazolinediones. These include:

- Combination of inorganic hydrolysable chloride salts and hydrogen peroxide-urea complex (UHP) in the presence of wet SiO2 []

- N,N,2,3,4,5,6-heptachloroaniline []

- Combination of periodic or iodic acids and sodium nitrite in the presence of wet SiO2 []

- Iodogen under heterogeneous conditions []

- Potassium monopersulfate and sodium nitrite in the presence of wet SiO2 []

- Trichloroisocyanuric acid under heterogeneous and solvent-free conditions []

- Various organic solid acids and sodium nitrite []

Q7: Can urazoles be incorporated into polymers?

A7: Yes, urazoles serve as monomers in synthesizing diverse polymers. For instance, polycondensation of 4-cyclohexylthis compound with aliphatic diacid chlorides like suberoyl chloride or adipoyl chloride yields novel aliphatic polyamides. These reactions can be tuned to produce soluble polymers by controlling monomer concentration and reaction time. []

Q8: Can this compound units be used to fabricate hydrogels?

A8: The inherent acidity of this compound (pKa 5–6) makes it a valuable building block for hydrogel fabrication. Multi-step reactions, often starting with commercially available polyisocyanates, can lead to the formation of this compound-containing hydrogels with desirable properties like high porosity and swelling capacity. These hydrogels show promise as ion-exchange materials and have potential applications in biomedical fields. [, ]

Q9: How are this compound radicals generated and what are their key properties?

A9: this compound radicals are typically generated by the oxidation of urazoles. These nitrogen-centered radicals are known for their interesting reactivity, including their ability to dimerize, forming tetrazane structures via N-N bond formation. The equilibrium between the radical and dimer forms can be influenced by factors like substituents on the this compound ring and reaction conditions. [, , ]

Q10: Can this compound radicals be utilized in dynamic covalent chemistry?

A10: Yes, this compound radicals show promise in dynamic covalent chemistry (DCvC). For example, diradical systems derived from appropriately substituted benzene rings linked to two this compound units exhibit intriguing DCvC behavior. At room temperature, they form polymeric networks with gel-like properties, while at elevated temperatures, they predominantly exist as dimeric molecular cages. []

Q11: How can computational chemistry contribute to understanding this compound chemistry?

A11: Computational techniques provide valuable insights into this compound's structure, reactivity, and properties. Density functional theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and understand electronic properties. These calculations also aid in interpreting experimental data like IR and Raman spectra. [, , ]

Q12: Does this compound have any reported biological activity?

A12: While this compound itself may not have prominent biological activity, some of its derivatives have shown promising results. For example, naphthoquinone–this compound hybrids synthesized using a task-specific ionic liquid catalyst exhibited potent antioxidant and in vitro anticancer activity against various cancer cell lines. []

Q13: Can this compound be used in the modification of biomaterials?

A13: Yes, this compound chemistry can be applied to modify biomaterials. For instance, this compound and glutamate, combined with specific solvents, effectively reduce calcification in glutaraldehyde-fixed bovine pericardium, a material used in medical implants. This treatment significantly decreases calcium and inorganic phosphorus deposition without negatively affecting the material's physical properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。